molecular formula C28H31N5O2S B11672758 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11672758
M. Wt: 501.6 g/mol
InChI Key: QMKNYZFYQPNQGZ-STBIYBPSSA-N
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Description

N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of diethylamino, hydroxybenzylidene, benzimidazolyl, and sulfanyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of imidazolium-based ionic liquids has been reported to facilitate certain reactions involving diethylamino and hydroxybenzylidene groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide include:

Uniqueness

What sets N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H31N5O2S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C28H31N5O2S/c1-4-32(5-2)23-15-14-22(26(34)16-23)17-29-31-27(35)19-36-28-30-24-8-6-7-9-25(24)33(28)18-21-12-10-20(3)11-13-21/h6-17,34H,4-5,18-19H2,1-3H3,(H,31,35)/b29-17+

InChI Key

QMKNYZFYQPNQGZ-STBIYBPSSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C)O

Origin of Product

United States

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